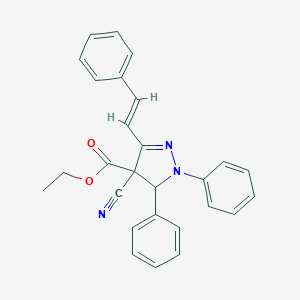![molecular formula C21H27N3O4S B283156 2-(3,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B283156.png)
2-(3,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DMXAA and has been studied for its potential use in cancer treatment.
Mechanism of Action
DMXAA works by activating the immune system to attack cancer cells. It does this by inducing the production of cytokines, which are signaling molecules that stimulate the immune system. DMXAA specifically targets the tumor vasculature, which is the network of blood vessels that supply the tumor with nutrients and oxygen. By destroying the tumor blood vessels, DMXAA cuts off the tumor's supply of nutrients and oxygen, leading to tumor cell death.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, including TNF-alpha, IL-6, and IFN-gamma. It has also been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. In addition, DMXAA has been shown to activate the NF-kappaB pathway, which plays a role in the immune response.
Advantages and Limitations for Lab Experiments
One advantage of using DMXAA in lab experiments is that it has been shown to have anti-tumor activity in a variety of cancer types. This makes it a promising candidate for further study as a potential cancer treatment. However, there are also limitations to using DMXAA in lab experiments. For example, it has been shown to have low solubility in water, which can make it difficult to administer in vivo. In addition, it has been shown to have a short half-life in the body, which can limit its effectiveness.
Future Directions
There are a number of future directions for DMXAA research. One area of interest is in developing new formulations of DMXAA that can improve its solubility and half-life in the body. Another area of interest is in studying the mechanism of action of DMXAA in more detail, to better understand how it induces the immune response and how it targets the tumor vasculature. Finally, there is interest in studying the potential use of DMXAA in combination with other cancer treatments, to see if it can enhance their effectiveness.
Synthesis Methods
DMXAA can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylphenol with 2-chloro-N-(4-methylsulfonylphenyl)acetamide to form the intermediate compound 2-(3,4-dimethylphenoxy)-N-(2-chloroacetyl-N-(4-methylsulfonylphenyl)acetamide. This intermediate is then treated with piperazine to form the final product DMXAA.
Scientific Research Applications
DMXAA has been studied for its potential use as an anti-cancer agent. It has been shown to have anti-tumor activity in various types of cancer, including lung, breast, and colon cancer. DMXAA works by targeting the tumor vasculature and inducing the production of cytokines, which leads to the destruction of the tumor blood vessels and subsequent tumor cell death.
properties
Molecular Formula |
C21H27N3O4S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H27N3O4S/c1-16-8-9-18(14-17(16)2)28-15-21(25)22-19-6-4-5-7-20(19)23-10-12-24(13-11-23)29(3,26)27/h4-9,14H,10-13,15H2,1-3H3,(H,22,25) |
InChI Key |
GMIGHIZDPNEZAE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283077.png)
![[1-(4-Chlorophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](2-naphthyl)methanone](/img/structure/B283078.png)
![(8,9-Dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-thienyl)methanone](/img/structure/B283079.png)
![2-(4-Chlorophenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283082.png)
![3-Benzoyl-2-(3,4-dimethoxyphenyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283084.png)
![8,9-Diethoxy-3-phenyl-2-(phenyldiazenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283086.png)
![[8,9-Diethoxy-10b-methyl-1-(4-methylphenyl)-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](thien-2-yl)methanone](/img/structure/B283088.png)
![(8,9-Diethoxy-10b-methyl-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-naphthyl)methanone](/img/structure/B283089.png)

![5-(4-chlorophenyl)-1-phenyl-3-(2-phenylvinyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283092.png)

![[5-[(6,7-Dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-(4-methylphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl](phenyl)methanone](/img/structure/B283094.png)
![4-(4-Chlorophenyl)-5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4,5-dihydro-1,3,4-thiadiazol-2-yl propionate](/img/structure/B283096.png)